2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene
CAS No.:
Cat. No.: VC13295705
Molecular Formula: C9H8F3NO3
Molecular Weight: 235.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8F3NO3 |
|---|---|
| Molecular Weight | 235.16 g/mol |
| IUPAC Name | 2-methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene |
| Standard InChI | InChI=1S/C9H8F3NO3/c1-6-4-7(16-5-9(10,11)12)2-3-8(6)13(14)15/h2-4H,5H2,1H3 |
| Standard InChI Key | HNSXRQOWSFWKMW-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)OCC(F)(F)F)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C=CC(=C1)OCC(F)(F)F)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
Molecular Structure
The compound’s structure features:
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Nitro group at position 1, directing electrophilic substitution reactions to meta positions.
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Methyl group at position 2, providing steric hindrance.
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Trifluoroethoxy group at position 4, enhancing solubility in fluorinated solvents .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈F₃NO₃ | |
| Molecular Weight | 235.16 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| LogP (Partition Coefficient) | 2.84 | |
| Topological Polar Surface Area | 52.4 Ų |
Synthesis and Industrial Production
Synthetic Routes
The compound is typically synthesized via nitration and etherification reactions:
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Etherification: Reaction of 2-methyl-4-nitrophenol with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) .
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Nitration: Direct nitration of 2-methyl-4-(2,2,2-trifluoroethoxy)benzene using HNO₃/H₂SO₄ under controlled conditions.
Table 2: Optimized Synthesis Parameters
Industrial-Scale Production
Continuous flow reactors are employed to enhance safety and efficiency, minimizing side reactions such as over-nitration or decomposition. Purification involves recrystallization from ethanol/water mixtures .
Applications in Research and Industry
Pharmaceutical Intermediates
The trifluoroethoxy group improves metabolic stability, making the compound a valuable intermediate in:
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Antifungal agents: Derivatives show activity against Candida spp. .
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PET tracers: Carbon-11 or fluorine-18 labeled analogs are used in biomedical imaging .
Agrochemical Development
Nitroaromatic compounds are precursors to herbicides and insecticides. The methyl group enhances lipophilicity, aiding penetration through plant cuticles .
Material Science
The compound’s electron-deficient aromatic system is utilized in:
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Liquid crystals: As a core structure for fluorinated mesogens .
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Polymer additives: To improve thermal stability in fluoropolymers.
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C in sealed containers |
| Disposal | Incineration or chemical neutralization |
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